2-Aminoethyl hydrogen sulfate (AHS) is an organic compound with the chemical formula C₂H₈NO₄S. It serves as a key intermediate in the industrial synthesis of taurine, an essential amino acid involved in various physiological functions [, ]. AHS is typically derived from the reaction of ethanolamine with sulfuric acid []. Its role in scientific research extends beyond its use as a chemical intermediate, encompassing applications in analytical chemistry, materials science, and biochemistry.
2-Aminoethyl hydrogen sulfate can be produced from monoethanolamine through a reaction with sulfuric acid. It is categorized under the broader class of aliphatic amines and sulfates, which includes various derivatives used in both industrial and pharmaceutical applications. The compound has a CAS number of 926-39-6, indicating its unique identification in chemical databases.
The synthesis of 2-aminoethyl hydrogen sulfate typically involves the following methods:
The molecular structure of 2-aminoethyl hydrogen sulfate features:
2-Aminoethyl hydrogen sulfate participates in several important chemical reactions:
The mechanism of action for 2-aminoethyl hydrogen sulfate primarily revolves around its role as an intermediate in the synthesis of taurine:
The physical and chemical properties of 2-aminoethyl hydrogen sulfate include:
The applications of 2-aminoethyl hydrogen sulfate are diverse:
2-Aminoethyl hydrogen sulfate (CAS 926-39-6), also known as ethanolamine-O-sulfate, was first identified in the early 20th century through sulfuric acid esterification reactions. Its systematic synthesis emerged from industrial efforts to develop ethylenimine precursors for textile and paper finishing agents. The foundational Wenker synthesis (1936) involved pyrolyzing ethanolamine sulfate salts at temperatures exceeding 250°C, but this method suffered from low yields (30–40%) due to charring and sulfur dioxide byproduct formation [7].
A significant advancement occurred in 1961 with Gavlin and Hattori’s patent, which introduced a safer and more efficient route using gaseous sulfur trioxide and ethanolamine at near-ambient temperatures. This method leveraged the exothermic reaction in chloroform, achieving yields above 80% and minimizing decomposition [7]. By the 1980s, solvent-assisted processes were refined using high-boiling inert solvents like o-dichlorobenzene to prevent caking and improve crystallinity [3]. These innovations enabled scalable production, as reflected in modern supplier catalogs listing the compound at purities ≥98% [1] [4] [9].
Table 1: Evolution of Synthetic Methods for 2-Aminoethyl Hydrogen Sulfate
Time Period | Method | Conditions | Yield | Key Limitations |
---|---|---|---|---|
1930s | Wenker pyrolysis | >250°C, open flame | 30–40% | Charring, SO₂ emissions |
1960s | SO₃ gas reaction | Room temperature, solvent | >80% | Requires inert gas entrainment |
1980s | Solvent-assisted synthesis | Reflux with o-dichlorobenzene | 75–85% | Solvent removal complexity |
Industrial Applications
In industrial chemistry, 2-aminoethyl hydrogen sulfate serves primarily as a precursor for taurine (2-aminoethanesulfonic acid), a nutraceutical additive in energy drinks and infant formula. The commercial process involves a two-step reaction:
Table 2: Industrial Uses of 2-Aminoethyl Hydrogen Sulfate
Application Sector | Intermediate For | Process | Scale |
---|---|---|---|
Nutraceuticals | Taurine | Sulfite displacement | Multi-kiloton |
Polymer Chemistry | Ethylenimine | Alkaline hydrolysis | Pilot to industrial |
Textile Finishes | Ethylenimine derivatives | Thermal rearrangement | Historical |
Biochemical Research
In biochemistry, 2-aminoethyl hydrogen sulfate is recognized as ethanolamine-O-sulfate (EOS), a potent and selective inhibitor of γ-aminobutyric acid (GABA) transaminase. It elevates GABA concentrations in neural tissues by blocking its degradation, making it a vital tool for studying GABAergic neurotransmission. Key research findings include:
Table 3: Key Biochemical Research Applications
Research Area | Mechanism | Experimental Findings | Reference Model |
---|---|---|---|
GABAergic Modulation | GABA transaminase inhibition | 40–60% GABA increase in hypothalamic fluid | Rat neuroendocrinology |
Seizure Physiology | Enhanced GABA retention | Reduced mortality in audiogenic seizure models | Murine epilepsy |
Neurotransmitter Dynamics | No receptor agonism | Selective metabolic inhibition without off-target effects | In vitro assays |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3